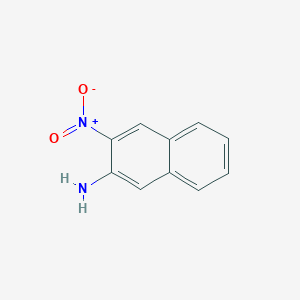

3-Nitro-2-naphthylamine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-nitronaphthalen-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12(13)14/h1-6H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXOISFBCDOZER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156916 | |

| Record name | 2-Naphthylamine, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13115-28-1 | |

| Record name | 3-Nitro-2-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13115-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthylamine, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthylamine, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Data Interpretation for 3-Nitro-2-naphthylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the interpretation of spectroscopic data for the compound 3-Nitro-2-naphthylamine. Due to the limited availability of published, specific experimental spectra for this molecule, this guide focuses on the foundational principles of spectroscopic analysis and provides expected data based on the known behavior of its constituent functional groups and structural analogs. This document is intended to serve as a robust resource for researchers in predicting, interpreting, and validating the spectral characteristics of this compound.

Molecular Structure and Predicted Spectroscopic Behavior

This compound (C₁₀H₈N₂O₂) is an aromatic compound with a molecular weight of 188.18 g/mol .[1][2][3] Its structure, featuring a naphthalene core substituted with a nitro group and an amino group on adjacent carbons, gives rise to a distinct spectroscopic fingerprint. The electron-withdrawing nature of the nitro group and the electron-donating character of the amino group influence the electronic environment of the naphthalene ring, which is reflected in its spectral data.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound based on established spectroscopic principles and data from analogous compounds.

Table 1: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| N-H (Amino) | 3500 - 3300 | Asymmetric & Symmetric Stretch | Medium-Strong |

| Aromatic C-H | 3100 - 3000 | Stretch | Medium |

| N-O (Nitro) | 1550 - 1475 | Asymmetric Stretch | Strong |

| N-O (Nitro) | 1360 - 1290 | Symmetric Stretch | Strong |

| Aromatic C=C | 1650 - 1450 | Stretch | Medium-Strong |

| C-N (Amino) | 1350 - 1250 | Stretch | Medium |

| N-H (Amino) | 1650 - 1550 | Bending (Scissoring) | Medium |

| Aromatic C-H | 900 - 675 | Out-of-Plane Bending | Strong |

Table 2: Predicted ¹H NMR Spectroscopy Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH₂ | 5.0 - 7.0 | Broad Singlet | - |

| H-1 | ~8.0 | Singlet | - |

| H-4 | ~7.5 | Singlet | - |

| H-5, H-8 | 7.8 - 8.2 | Multiplet | ortho: 7-9, meta: 2-3 |

| H-6, H-7 | 7.3 - 7.6 | Multiplet | ortho: 7-9, meta: 2-3 |

Table 3: Predicted ¹³C NMR Spectroscopy Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-NH₂) | 140 - 150 |

| C-3 (C-NO₂) | 145 - 155 |

| C-1, C-4 | 110 - 125 |

| C-5, C-8 | 125 - 135 |

| C-6, C-7 | 120 - 130 |

| C-4a, C-8a | 130 - 140 |

Table 4: Predicted Mass Spectrometry (EI) Data

| m/z | Proposed Fragment | Relative Abundance |

| 188 | [M]⁺ | High |

| 171 | [M - OH]⁺ | Medium |

| 158 | [M - NO]⁺ | Low |

| 142 | [M - NO₂]⁺ | High |

| 115 | [C₉H₇]⁺ | Medium |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for a solid sample like this compound.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology: KBr Pellet Method

-

Sample Preparation: Thoroughly grind 1-2 mg of dry this compound with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: Record a background spectrum of a pure KBr pellet to subtract any atmospheric or instrumental interferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment and connectivity of the hydrogen and carbon atoms.

Methodology: ¹H and ¹³C NMR in DMSO-d₆

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A wider spectral width (e.g., 250 ppm) is required.

-

A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Detect the separated ions to generate a mass spectrum, which plots the relative abundance of each ion as a function of its m/z value.

Visualization of Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of spectroscopic data to elucidate the structure of an unknown compound, such as this compound.

Caption: Workflow for Spectroscopic Data Interpretation.

Conclusion

References

Historical Synthesis of 3-nitro-2-naphthylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical preparation methods of 3-nitro-2-naphthylamine, a significant intermediate in organic synthesis. The primary historical route to this compound involves a two-step process: the dinitration of naphthalene to yield 2,3-dinitronaphthalene, followed by its selective partial reduction. This document provides a detailed overview of these methods, including reaction pathways and available quantitative data.

Core Synthesis Pathway: From Naphthalene to this compound

The most prominent historical method for the synthesis of this compound is a two-stage process. The first stage involves the preparation of the key intermediate, 2,3-dinitronaphthalene. The second, and more critical stage, is the selective reduction of one nitro group of 2,3-dinitronaphthalene to an amino group.

Caption: Overall synthesis pathway for this compound.

Stage 1: Preparation of 2,3-Dinitronaphthalene

The synthesis of the precursor, 2,3-dinitronaphthalene, has been a subject of study itself. An early method, reported by Hodgson and Turner in 1943, involves the direct nitration of naphthalene.

Experimental Protocol: Dinitration of Naphthalene (Hodgson and Turner, 1943)

While the full detailed experimental protocol from the original publication by H. H. Hodgson and H. S. Turner in the Journal of the Chemical Society (1943) could not be accessed for this review, the general procedure involves the treatment of naphthalene with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The reaction conditions would have been optimized to favor the formation of the 2,3-dinitro isomer over other isomers.

Stage 2: Selective Partial Reduction of 2,3-Dinitronaphthalene

The crucial step in the historical synthesis of this compound is the selective reduction of one of the two nitro groups of 2,3-dinitronaphthalene.

Method 1: Reduction with Sodium Disulfide (van Rij et al., 1951)

A referenced method for this partial reduction utilizes sodium disulfide in a methanolic solution.[1]

Experimental Protocol:

Detailed experimental parameters from the original publication by van Rij et al. in Recueil des Travaux Chimiques des Pays-Bas (1951) were not available for this guide.

The general procedure would involve dissolving 2,3-dinitronaphthalene in methanol, followed by the addition of a solution of sodium disulfide. The reaction mixture would then be heated for a specific duration to effect the selective reduction. The choice of sodium disulfide as the reducing agent is key to achieving the mono-reduction.

Caption: Partial reduction of 2,3-dinitronaphthalene.

Quantitative Data

Due to the inability to access the full text of the primary historical literature, a comprehensive table of quantitative data such as yields, melting points, and spectroscopic data from various historical methods cannot be provided. The following table summarizes the available information.

| Starting Material | Product | Reagents | Reference | Yield | Melting Point (°C) |

| 2,3-Dinitronaphthalene | This compound | Sodium disulfide, Methanol | van Rij et al. (1951) | Not Available | Not Available |

| 2,3-Dinitronaphthalene | This compound | Not specified in abstract | Hodgson and Turner (1943) | Not Available | Not Available |

Alternative Historical Approaches

Searches for alternative historical preparation methods for this compound, such as the direct nitration of 2-naphthylamine or its derivatives, or syntheses involving diazotization reactions, did not yield specific and reliable procedures for the 3-nitro isomer from the early to mid-20th century. The selective introduction of a nitro group at the 3-position of a 2-substituted naphthalene ring is challenging and often leads to mixtures of isomers. Therefore, the partial reduction of 2,3-dinitronaphthalene appears to be the most significant and reliable historical method.

Conclusion

The historical synthesis of this compound is primarily characterized by a two-step process commencing with the dinitration of naphthalene to form 2,3-dinitronaphthalene, followed by a selective partial reduction of one nitro group. While the general pathways are documented, the detailed experimental protocols and quantitative data from the original seminal works by Hodgson and Turner, and van Rij et al., remain to be fully elucidated from accessible sources. This guide provides a framework for understanding the foundational chemistry involved in the preparation of this important chemical intermediate, while also highlighting the challenges in accessing detailed historical scientific data. Further archival research may be necessary to uncover the specific experimental nuances of these early synthetic methods.

References

Physical and chemical properties of 2-Amino-3-nitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-3-nitronaphthalene, also known as 3-nitro-2-naphthylamine. The information is curated for professionals in research and drug development, presenting data in a structured and accessible format.

Core Chemical and Physical Properties

2-Amino-3-nitronaphthalene is a nitroaromatic compound with the chemical formula C₁₀H₈N₂O₂. Its molecular structure consists of a naphthalene ring substituted with an amino group at the 2-position and a nitro group at the 3-position.

Table 1: Physical and Chemical Properties of 2-Amino-3-nitronaphthalene

| Property | Value | Source |

| IUPAC Name | 3-nitronaphthalen-2-amine | --INVALID-LINK-- |

| CAS Number | 13115-28-1 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₈N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 188.18 g/mol | --INVALID-LINK-- |

| Melting Point | 137-138 °C | --INVALID-LINK-- |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis and Experimental Protocols

The primary method for the synthesis of 2-Amino-3-nitronaphthalene involves the partial reduction of 2,3-dinitronaphthalene. A key historical method was described by Hodgson and Turner in 1943.

Synthesis from 2,3-Dinitronaphthalene

This synthesis route involves the selective reduction of one nitro group of 2,3-dinitronaphthalene.

Experimental Workflow:

Detailed Experimental Protocol (based on Hodgson and Turner, 1943):

-

Preparation of the Reducing Agent: A solution of a mild reducing agent, such as sodium disulfide, is typically prepared.

-

Reaction: 2,3-Dinitronaphthalene is dissolved in a suitable solvent, such as methanol. The reducing agent is then added portion-wise to the solution of 2,3-dinitronaphthalene, and the reaction mixture is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up: After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of water. The crude product is then collected by filtration.

-

Purification: The crude 2-Amino-3-nitronaphthalene is purified by recrystallization from a suitable solvent to yield the final product.

Chemical Reactivity and Spectral Data

The chemical reactivity of 2-Amino-3-nitronaphthalene is characterized by the presence of both an amino and a nitro group on the naphthalene ring. The amino group can undergo reactions typical of aromatic amines, such as diazotization, while the nitro group can be further reduced.

At present, specific experimental spectral data (¹H NMR, ¹³C NMR, IR, UV-Vis) for 2-Amino-3-nitronaphthalene are not available in publicly accessible databases. Researchers are advised to perform their own spectral analysis for compound characterization.

Biological Activity and Potential Signaling Pathways

Direct studies on the biological activity and signaling pathways of 2-Amino-3-nitronaphthalene are limited. However, the biological activities of related compounds, such as 2-naphthylamine and 2-nitronaphthalene, have been extensively studied and provide a basis for potential areas of investigation.

2-Naphthylamine is a known human carcinogen, primarily causing bladder cancer.[1] Its carcinogenicity is attributed to its metabolic activation in the liver to reactive intermediates that can form DNA adducts.[2] Similarly, 2-nitronaphthalene is suspected to be a carcinogen and can be metabolically reduced to 2-naphthylamine in vivo.[3][4]

Given the structural similarity, it is plausible that 2-Amino-3-nitronaphthalene could also be a substrate for metabolic activation pathways. The nitro group in aromatic compounds can undergo enzymatic reduction to form nitroso and hydroxylamine intermediates, which are often highly reactive and can interact with cellular macromolecules.[5][6]

Hypothesized Metabolic Activation Pathway:

This proposed pathway suggests that 2-Amino-3-nitronaphthalene could undergo nitroreduction, a common metabolic route for nitroaromatic compounds, leading to the formation of reactive intermediates that may have toxicological implications. Professionals in drug development should consider these potential metabolic pathways and the associated toxicities when working with this and structurally related compounds. Further experimental studies are necessary to elucidate the specific biological activities and metabolic fate of 2-Amino-3-nitronaphthalene.

References

- 1. researchgate.net [researchgate.net]

- 2. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. mdpi.com [mdpi.com]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 3-Nitro-2-naphthylamine (CAS 13115-28-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a summary of the available information on 3-Nitro-2-naphthylamine (CAS 13115-28-1). While this compound is documented as a chemical intermediate, publicly available data on its biological activity, involvement in signaling pathways, and detailed experimental protocols beyond its synthesis are limited. This guide compiles the existing data on its properties, synthesis, and suppliers.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Data is compiled from various chemical databases.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | PubChem[1], ChemicalBook[3] |

| Molecular Weight | 188.18 g/mol | PubChem[1] |

| Melting Point | 115.5°C | ChemicalBook |

| Boiling Point | 323.18°C (estimated) | ChemicalBook |

| Density | 1.2577 g/cm³ (estimated) | ChemicalBook |

| XLogP3-AA | 2.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 71.8 Ų | PubChem[1] |

| Refractive Index | 1.5910 (estimated) | ChemicalBook |

| pKa | 1.19 ±0.10 (predicted) | ChemicalBook |

Synthesis Protocol

A documented method for the synthesis of this compound involves the reduction of 2,3-Dinitronaphthalene. The following protocol is based on a literature report.[4]

Reaction: Reduction of 2,3-Dinitronaphthalene

Reagents:

-

2,3-Dinitronaphthalene

-

Sodium disulfide (Na₂S₂)

-

Methanol

Procedure:

-

Dissolve 2,3-Dinitronaphthalene in methanol.

-

Add a solution of sodium disulfide to the methanolic solution of 2,3-Dinitronaphthalene.

-

The reaction proceeds to selectively reduce one of the nitro groups to an amine group, yielding this compound.

-

Further purification steps, such as recrystallization, may be necessary to obtain a pure product.

Note: This is a generalized procedure based on available literature. Researchers should consult the original publication for specific reaction conditions, stoichiometry, and safety precautions.[4]

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing the biological activity, mechanism of action, or involvement in any signaling pathways for this compound (CAS 13115-28-1). Searches of prominent scientific databases did not yield studies investigating its effects in biological systems.

It is important to note that the related compound, 2-naphthylamine (CAS 91-59-8), is a well-known human carcinogen, primarily associated with bladder cancer.[5][6] The carcinogenicity of 2-naphthylamine is attributed to its metabolic activation in the liver and bladder, leading to the formation of DNA adducts and subsequent genetic damage.[6][7] However, it is crucial to emphasize that this compound is a distinct chemical entity, and the toxicological properties of 2-naphthylamine cannot be directly extrapolated to it without experimental evidence.

Experimental Protocols

Suppliers

A number of chemical suppliers list this compound (CAS 13115-28-1) in their catalogs. The following table provides a non-exhaustive list of potential suppliers. Researchers should verify the availability and purity of the compound from the respective suppliers.

| Supplier | Location |

| ChemicalBook | China |

| Guidechem | China |

| Nanjing jingzhu bio-technology Co., Ltd. | China |

| BLD Pharm | China |

Conclusion

This compound (CAS 13115-28-1) is a chemical intermediate for which physicochemical properties and a synthesis method are documented. However, for an audience in drug development and research, it is critical to note the current absence of data regarding its biological activity, mechanism of action, and involvement in signaling pathways. Further research would be required to elucidate any potential biological effects and its relevance to pharmaceutical development. Researchers are advised to handle this compound with appropriate safety precautions, considering the known carcinogenicity of the related compound 2-naphthylamine.

References

- 1. This compound | C10H8N2O2 | CID 25714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. 168. Preparation of 2 : 3-dinitronaphthalene and of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 2-Naphthylamine and cancer | Research Starters | EBSCO Research [ebsco.com]

- 7. publications.iarc.who.int [publications.iarc.who.int]

In-depth Technical Guide: Electrophilic Substitution Reactions of 3-nitro-2-naphthylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 3-nitro-2-naphthylamine, a key intermediate in the synthesis of various heterocyclic compounds and dyestuffs. The presence of both a deactivating nitro group and an activating amino group on the naphthalene nucleus presents a unique case for studying the regioselectivity of these reactions. This document summarizes key findings on halogenation, nitration, and sulfonation of this compound and its N-acylated derivatives, based on seminal work in the field.

Directing Effects of Substituents

The electrophilic substitution of this compound is governed by the interplay of the electronic effects of the amino (-NH₂) and nitro (-NO₂) groups. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. In the case of 2-naphthylamine derivatives, this corresponds to the 1- and 3-positions. However, the 3-position is already occupied by a nitro group. The nitro group is a strong deactivating group and a meta-director.

In this compound, the powerful activating effect of the amino group at position 2 dominates, directing the electrophile primarily to the adjacent 1-position. The deactivating nitro group at position 3 has a less pronounced effect on the position of substitution but influences the overall reactivity of the molecule.

To modulate the reactivity of the amino group and, in some cases, to alter the regioselectivity, the amine is often acylated. The resulting N-acyl derivatives are less activated, which can be advantageous in controlling the extent of the reaction and preventing side reactions.

Caption: Logical relationship of substituent directing effects.

Halogenation Reactions

The bromination of this compound and its N-acetyl derivative has been investigated. These reactions typically yield the 1-bromo derivative as the major product, consistent with the directing effect of the amino group.

Quantitative Data for Bromination

| Starting Material | Reagents | Product | Yield (%) | Melting Point (°C) |

| This compound | Bromine in glacial acetic acid | 1-Bromo-3-nitro-2-naphthylamine | 90 | 168 |

| N-Acetyl-3-nitro-2-naphthylamine | Bromine in glacial acetic acid | N-Acetyl-1-bromo-3-nitro-2-naphthylamine | High | 212 |

Experimental Protocol: Bromination of this compound

-

Dissolve this compound in glacial acetic acid.

-

To this solution, add a solution of bromine in glacial acetic acid dropwise with stirring.

-

Continue stirring at room temperature for a specified period.

-

Pour the reaction mixture into a large volume of water.

-

Filter the precipitated solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1-bromo-3-nitro-2-naphthylamine.

Caption: Experimental workflow for bromination.

Nitration Reactions

Direct nitration of this compound is generally not performed due to the presence of a powerful activating amino group which can lead to oxidation and other side reactions. Instead, the N-acetyl derivative is used to moderate the reactivity. The nitration of N-acetyl-3-nitro-2-naphthylamine introduces a second nitro group onto the naphthalene ring.

Quantitative Data for Nitration

| Starting Material | Reagents | Product | Yield (%) | Melting Point (°C) |

| N-Acetyl-3-nitro-2-naphthylamine | Nitric acid in acetic acid | N-Acetyl-1,3-dinitro-2-naphthylamine | - | 235 |

Experimental Protocol: Nitration of N-Acetyl-3-nitro-2-naphthylamine

-

Suspend N-acetyl-3-nitro-2-naphthylamine in glacial acetic acid.

-

Add nitric acid (d 1.5) dropwise to the suspension with stirring, maintaining a low temperature.

-

After the addition is complete, allow the mixture to stand at room temperature.

-

Pour the reaction mixture onto crushed ice.

-

Filter the resulting precipitate, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent to yield pure N-acetyl-1,3-dinitro-2-naphthylamine.

Sulfonation Reactions

The sulfonation of this compound has also been reported. Similar to other electrophilic substitutions on this substrate, the sulfonic acid group is introduced at the 1-position.

Quantitative Data for Sulfonation

| Starting Material | Reagents | Product |

| This compound | 20% Oleum | This compound-1-sulfonic acid |

Experimental Protocol: Sulfonation of this compound

-

Add this compound in small portions to 20% oleum (fuming sulfuric acid) with stirring, while maintaining a low temperature in an ice bath.

-

After the addition is complete, continue stirring at room temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The sulfonic acid derivative may precipitate or remain in solution. Isolate by filtration if it precipitates, or by salting out if it is soluble.

-

Wash the isolated product and dry.

Summary of Regioselectivity

The electrophilic substitution reactions of this compound and its N-acylated derivatives consistently show a high degree of regioselectivity, with the electrophile predominantly attacking the 1-position. This outcome is a clear illustration of the powerful ortho-directing influence of the amino group, which overrides the meta-directing effect of the nitro group.

Caption: Summary of reaction pathways.

This guide provides a foundational understanding for researchers working with this compound, enabling the strategic design of synthetic routes for novel compounds in drug discovery and materials science. The detailed protocols serve as a practical starting point for laboratory work.

Methodological & Application

Applications of 3-Nitro-2-naphthylamine in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-2-naphthylamine is a versatile aromatic nitroamine that serves as a valuable building block in organic synthesis. Its unique structure, featuring both an amine and a nitro group on a naphthalene backbone, allows for a diverse range of chemical transformations. The electron-withdrawing nature of the nitro group and the nucleophilic character of the amino group, along with the potential for their respective reductions and diazotization, make this compound a key precursor in the synthesis of a variety of heterocyclic compounds, azo dyes, and potential pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key chemical entities.

Key Applications

The primary applications of this compound in organic synthesis revolve around two main transformations:

-

Reduction of the nitro group to afford 2,3-diaminonaphthalene, a crucial precursor for the synthesis of fused heterocyclic systems.

-

Diazotization of the amino group followed by azo coupling to produce a range of azo dyes.

These transformations open pathways to valuable molecules with applications in materials science and medicinal chemistry.

Application 1: Synthesis of 2,3-Diaminonaphthalene and subsequent heterocyclization

The reduction of the nitro group in this compound is a critical step to produce 2,3-diaminonaphthalene. This diamine is a widely used intermediate for the synthesis of various heterocyclic compounds, particularly naphtho[2,3-d]imidazoles, which are investigated for their potential biological activities.

Experimental Protocol: Reduction of this compound to 2,3-Diaminonaphthalene

This protocol details the reduction of the nitro group using Tin(II) chloride, a common and effective method for this transformation.[1][2][3]

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 10 M)

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1 equivalent) in ethanol.

-

Add a solution of Tin(II) chloride dihydrate (approximately 3-4 equivalents) in concentrated hydrochloric acid to the suspension.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

-

Filter the mixture through a pad of celite to remove the inorganic salts and wash the filter cake with dichloromethane or ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 2,3-diaminonaphthalene.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2,3-diaminonaphthalene.

Quantitative Data Summary:

| Parameter | Value |

| Reactant | This compound |

| Reagent | Tin(II) chloride dihydrate |

| Solvent | Ethanol, Conc. HCl |

| Reaction Temperature | Reflux |

| Typical Reaction Time | 2 - 4 hours |

| Product | 2,3-Diaminonaphthalene |

Experimental Workflow: From this compound to Naphtho[2,3-d]imidazole

The following diagram illustrates the synthetic pathway from the starting material to a valuable heterocyclic compound.

Caption: Synthetic pathway from this compound to Naphthoimidazoles.

Application 2: Synthesis of Azo Dyes

The amino group of this compound can be readily converted into a diazonium salt, which can then undergo a coupling reaction with an electron-rich aromatic compound (a coupling component) to form an azo dye.[4] The color of the resulting dye is dependent on the nature of the coupling component.

Experimental Protocol: Synthesis of an Azo Dye from this compound

This protocol provides a general procedure for the diazotization of this compound and its subsequent coupling with β-naphthol.[5]

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium nitrite (NaNO₂)

-

β-Naphthol

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ice bath

-

Beakers

-

Stirring rod

-

Büchner funnel and filter paper

Procedure:

Part A: Diazotization of this compound

-

In a beaker, dissolve a measured amount of this compound (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (1 equivalent) in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold solution of this compound hydrochloride while maintaining the temperature between 0-5 °C and stirring continuously. The formation of the diazonium salt is indicated by a change in the solution.

Part B: Azo Coupling with β-Naphthol

-

In another beaker, dissolve β-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide.

-

Cool this solution in an ice bath to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Part A to the cold β-naphthol solution with vigorous stirring.

-

A brightly colored precipitate of the azo dye will form immediately.

-

Continue stirring the mixture in the ice bath for about 30 minutes to ensure complete coupling.

-

Collect the precipitated dye by vacuum filtration using a Büchner funnel.

-

Wash the dye with cold water to remove any unreacted salts.

-

Dry the azo dye in a desiccator or a low-temperature oven.

Quantitative Data Summary:

| Parameter | Value |

| Reactant | This compound |

| Diazotizing Agent | Sodium nitrite in HCl |

| Coupling Component | β-Naphthol |

| Reaction Temperature | 0 - 5 °C |

| Product | Azo Dye |

Logical Relationship: Azo Dye Synthesis

The following diagram outlines the logical steps involved in the synthesis of an azo dye starting from an aromatic amine.

Caption: Key stages in the synthesis of azo dyes.

Conclusion

This compound is a valuable and versatile starting material in organic synthesis. The protocols provided herein for its conversion to 2,3-diaminonaphthalene and for its use in the synthesis of azo dyes offer a foundation for researchers to explore the synthesis of complex heterocyclic systems and novel coloring agents. The reactivity of its functional groups allows for further derivatization, making it a key intermediate in the development of new materials and potential therapeutic agents. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.

References

- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 2. SnCl2 as a reducing agent , Hive Chemistry Discourse [chemistry.mdma.ch]

- 3. researchgate.net [researchgate.net]

- 4. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biotechjournal.in [biotechjournal.in]

Application Note: 3-Nitro-2-naphthylamine as a Potential Fluorescent Probe for Amine Detection

Introduction

3-Nitro-2-naphthylamine is a naphthalene derivative containing both an amino and a nitro functional group.[1][2][3] While naphthalene-based compounds are extensively studied as fluorescent probes due to their unique photophysical properties, a thorough review of the scientific literature reveals no specific established application of this compound as a fluorescent probe for the detection of amines.[4] This application note, therefore, serves as a theoretical exploration of its potential in this capacity, drawing upon general principles of fluorescence chemistry and the known reactivity of related compounds. All experimental protocols and data presented are hypothetical and intended to guide future research into this novel application.

Principle of Operation (Theoretical)

The proposed mechanism for amine detection using this compound is based on the modulation of its fluorescence properties upon interaction with amine analytes. Nitroaromatic compounds are often known to be fluorescence quenchers. It is hypothesized that the electron-withdrawing nitro group in this compound could quench its intrinsic fluorescence. Upon reaction with a primary or secondary amine, the nucleophilic amine could potentially interact with the nitro group or the naphthalene ring system, leading to a change in the electronic properties of the molecule and a subsequent "turn-on" or "turn-off" fluorescent response.

A possible reaction pathway could involve a nucleophilic aromatic substitution or the formation of a charge-transfer complex, which would alter the photophysical characteristics of the fluorophore.

Hypothetical Signaling Pathway

Caption: Theoretical reaction of this compound with an amine.

Potential Applications

If validated, this compound could be a valuable tool for researchers, scientists, and drug development professionals in various applications, including:

-

Quantitative analysis of primary and secondary amines: In environmental samples, industrial process monitoring, and quality control of pharmaceuticals.

-

Detection of biogenic amines: As indicators of food spoilage or in biomedical research.

-

High-throughput screening: In drug discovery for compounds containing amine functionalities.

Data Presentation (Hypothetical)

The following tables present hypothetical quantitative data that would need to be determined experimentally to validate the efficacy of this compound as a fluorescent probe.

Table 1: Photophysical Properties of this compound

| Property | Value (Hypothetical) |

| Absorption Maximum (λabs) | 380 nm |

| Emission Maximum (λem) | 450 nm |

| Quantum Yield (Φ) | 0.05 |

| Molar Extinction Coeff. (ε) | 12,000 M⁻¹cm⁻¹ |

Table 2: Performance Characteristics for Amine Detection (Hypothetical)

| Parameter | Value (Hypothetical for Butylamine) |

| Limit of Detection (LOD) | 1 µM |

| Limit of Quantification (LOQ) | 5 µM |

| Linear Range | 5 - 100 µM |

| Selectivity vs. Tertiary Amines | > 50-fold |

| Response Time | < 10 minutes |

Experimental Protocols (Hypothetical)

The following are proposed experimental protocols that would require optimization and validation.

Protocol 1: General Procedure for Amine Detection

This protocol outlines a general method for the detection of a model primary amine, butylamine.

Materials:

-

This compound stock solution (1 mM in DMSO)

-

Butylamine standard solutions (0.1 M to 1 µM in deionized water)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorescence spectrophotometer

-

96-well microplate

Procedure:

-

Prepare a working solution of this compound by diluting the stock solution to 10 µM in PBS.

-

To individual wells of a 96-well microplate, add 180 µL of the 10 µM this compound working solution.

-

Add 20 µL of the butylamine standard solutions to the respective wells to achieve a final concentration range of 100 µM to 0.1 µM. For a blank, add 20 µL of deionized water.

-

Incubate the plate at room temperature for 10 minutes, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 450 nm.

-

Plot the fluorescence intensity against the butylamine concentration to generate a calibration curve.

Protocol 2: Selectivity Study

This protocol is designed to assess the selectivity of the probe for primary and secondary amines over tertiary amines and other potentially interfering substances.

Materials:

-

Solutions of various amines (e.g., butylamine, diethylamine, triethylamine, aniline) and other nucleophiles (e.g., cysteine, glutathione) at a concentration of 100 µM.

-

This compound working solution (10 µM in PBS).

Procedure:

-

Follow the general procedure outlined in Protocol 1.

-

In separate wells, add 20 µL of each of the test compounds to the this compound working solution.

-

Measure the fluorescence response for each compound.

-

Compare the fluorescence enhancement or quenching for each compound to that of the target primary amine.

Experimental Workflow Diagram

Caption: General workflow for amine detection using a fluorescent probe.

Conclusion and Future Directions

The use of this compound as a fluorescent probe for amine detection is, at present, a theoretical concept. The proposed mechanisms and protocols provide a framework for future research to explore and validate this potential application. Experimental validation is crucial to determine the actual fluorescence behavior, sensitivity, selectivity, and reaction mechanism. Should these investigations prove successful, this compound could emerge as a novel and useful tool in the field of chemical and biological sensing.

References

- 1. This compound | C10H8N2O2 | CID 25714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 13115-28-1 [m.chemicalbook.com]

- 3. This compound [chemicalbook.com]

- 4. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Environmental Analysis of Primary Amines

Note to the Reader: Initial searches for methodologies employing 3-Nitro-2-naphthylamine as a derivatizing agent for the analysis of primary amines in environmental samples did not yield any established protocols or application notes. This suggests that this compound is not a commonly used reagent for this purpose. Therefore, this document details a widely accepted and validated alternative method using Naphthalene-2,3-dicarboxaldehyde (NDA) for the sensitive fluorescent detection of primary amines.

Application Note: Determination of Primary Amines in Environmental Water Samples using Pre-Column Derivatization with Naphthalene-2,3-dicarboxaldehyde (NDA) followed by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

Introduction

Primary amines are a class of organic compounds that are prevalent in the environment, originating from both natural and anthropogenic sources. They are used in the synthesis of pesticides, pharmaceuticals, and dyes, and are also products of biological degradation. Due to their potential toxicity and role as precursors to carcinogenic nitrosamines, their detection and quantification in environmental matrices are of significant importance.

This application note describes a robust and sensitive method for the determination of primary aliphatic amines in aqueous environmental samples. The method is based on a pre-column derivatization technique using Naphthalene-2,3-dicarboxaldehyde (NDA) in the presence of a nucleophile, typically cyanide (CN⁻). This reaction yields a highly fluorescent and stable 1-cyano-2-alkylbenz[f]isoindole (CBI) derivative, which can be readily separated and quantified by reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection (FLD).[1][2][3]

Principle

The analytical method involves the reaction of primary amines with the non-fluorescent NDA reagent in an alkaline medium with a cyanide catalyst to form intensely fluorescent CBI derivatives.[3][4][5] The derivatized amines are then separated on a C18 stationary phase and detected by a fluorescence detector, providing high sensitivity and selectivity.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of primary amines using NDA derivatization followed by HPLC-FLD. The values can vary depending on the specific amine, instrumentation, and matrix.

| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| Methylamine | 0.12 nmol/L | 0.40 nmol/L | 95 - 105 | [6] |

| Ethylamine | 0.15 nmol/L | 0.50 nmol/L | 92 - 103 | [6] |

| Propylamine | 0.18 nmol/L | 0.60 nmol/L | 94 - 106 | [6] |

| Butylamine | 0.21 nmol/L | 0.70 nmol/L | 91 - 102 | [6] |

| Various Aliphatic Amines | 23.3 - 34.4 nmol/L | Not Reported | Not Reported | [1] |

Experimental Protocols

1. Reagents and Materials

-

Standards: Primary amine standards (e.g., methylamine, ethylamine, propylamine, butylamine) of high purity.

-

Derivatization Reagent: Naphthalene-2,3-dicarboxaldehyde (NDA).

-

Catalyst: Sodium cyanide (NaCN) or potassium cyanide (KCN).

-

Buffer: Borate buffer (0.1 M, pH 9.5).

-

Solvents: HPLC-grade acetonitrile and methanol, ultrapure water.

-

Solid-Phase Extraction (SPE) Cartridges: C18 cartridges for sample cleanup and pre-concentration, if necessary.

2. Standard Solution Preparation

-

Stock Solutions (1000 mg/L): Accurately weigh and dissolve 100 mg of each primary amine standard in 100 mL of ultrapure water. Store at 4°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solutions with ultrapure water to cover the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/L).

3. Sample Preparation (for Environmental Water Samples)

-

Collect water samples in clean glass bottles.

-

Filter the samples through a 0.45 µm membrane filter to remove particulate matter.

-

If pre-concentration is required, pass a known volume of the filtered sample through a pre-conditioned C18 SPE cartridge.

-

Elute the retained amines from the cartridge with a suitable solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of ultrapure water.

4. Derivatization Protocol

-

In a clean vial, mix 100 µL of the standard solution or prepared sample with 100 µL of 0.1 M borate buffer (pH 9.5).

-

Add 100 µL of 10 mM sodium cyanide solution.

-

Add 100 µL of 1 mM NDA solution in acetonitrile.

-

Vortex the mixture for 30 seconds.

-

Allow the reaction to proceed in the dark at room temperature for 30 minutes.

-

The derivatized sample is now ready for HPLC analysis.

5. HPLC-FLD Analysis

-

HPLC System: A standard HPLC system equipped with a fluorescence detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example:

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

Gradient: Start with 40% B, increase to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Fluorescence Detector Settings:

-

Excitation Wavelength (λex): 420 nm

-

Emission Wavelength (λem): 490 nm[2]

-

Visualizations

Caption: Reaction of NDA with a primary amine and cyanide.

Caption: Workflow for primary amine analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aliphatic Amines using 3-Nitro-2-naphthylamine as a Novel Derivatization Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of aliphatic amines in various sample matrices. The method is based on pre-column derivatization with a novel reagent, 3-Nitro-2-naphthylamine, followed by reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. Aliphatic amines, which often lack a suitable chromophore for direct UV detection, are effectively labeled with the nitroaromatic moiety of this compound, enabling highly sensitive detection. This method is particularly suited for the analysis of aliphatic amines in pharmaceutical preparations, environmental samples, and biological fluids.

Introduction

Aliphatic amines are a class of organic compounds that are widely present in pharmaceuticals, industrial chemicals, and biological systems. Due to their low volatility and lack of a strong chromophore, the direct analysis of these compounds by HPLC can be challenging.[1] Derivatization is a common strategy to overcome these limitations, enhancing both the chromatographic retention and the detectability of the analytes. Various reagents have been employed for the derivatization of aliphatic amines, including o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride.[1]

This application note introduces this compound as a novel derivatizing agent for primary and secondary aliphatic amines. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amino group of the analyte displaces a leaving group on an activated aromatic ring, though in the case of this compound, the reaction likely proceeds through the formation of a stable, UV-active product. The resulting derivatives exhibit strong UV absorbance, allowing for sensitive detection at the nanogram level. The developed HPLC method provides excellent separation and quantification of a range of aliphatic amines.

Quantitative Data Summary

The following tables summarize the quantitative performance of the HPLC method for the analysis of several common aliphatic amines after derivatization with this compound.

Table 1: Chromatographic Performance and Calibration Data

| Analyte | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |

| Methylamine | 5.2 | 0.1 - 50 | 0.9995 | 15 | 50 |

| Ethylamine | 6.8 | 0.1 - 50 | 0.9998 | 12 | 40 |

| Propylamine | 8.5 | 0.1 - 50 | 0.9992 | 18 | 60 |

| Butylamine | 10.1 | 0.1 - 50 | 0.9996 | 20 | 65 |

| Diethylamine | 9.3 | 0.2 - 75 | 0.9991 | 25 | 80 |

| Dipropylamine | 11.5 | 0.2 - 75 | 0.9994 | 30 | 100 |

Table 2: Precision and Accuracy (n=6)

| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |

| Methylamine | 1.0 | 1.8 | 2.5 | 98.5 |

| 10.0 | 1.5 | 2.1 | 101.2 | |

| 40.0 | 1.2 | 1.9 | 99.3 | |

| Ethylamine | 1.0 | 1.6 | 2.3 | 99.1 |

| 10.0 | 1.3 | 2.0 | 100.8 | |

| 40.0 | 1.1 | 1.8 | 100.2 | |

| Diethylamine | 2.0 | 2.1 | 2.8 | 97.9 |

| 20.0 | 1.9 | 2.5 | 102.1 | |

| 60.0 | 1.6 | 2.2 | 99.8 |

Experimental Protocols

Materials and Reagents

-

Aliphatic amine standards (Methylamine, Ethylamine, Propylamine, Butylamine, Diethylamine, Dipropylamine)

-

This compound (derivatizing reagent)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, e.g., Milli-Q)

-

Potassium borate buffer (0.1 M, pH 9.5)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (for pH adjustment)

Instrumentation

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Thermostatic water bath

Protocol 1: Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each aliphatic amine standard and dissolve in 10 mL of a 1:1 (v/v) mixture of methanol and water.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the methanol/water mixture to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.

Protocol 2: Derivatization Procedure

-

To 100 µL of the standard or sample solution in a microcentrifuge tube, add 100 µL of 0.1 M potassium borate buffer (pH 9.5).

-

Add 50 µL of a 1 mg/mL solution of this compound in DMSO.

-

Add 10 µL of 1% (v/v) DIPEA in acetonitrile as a catalyst.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture in a water bath at 60°C for 30 minutes.

-

After incubation, cool the mixture to room temperature.

-

Add 740 µL of the initial mobile phase to dilute the sample and stop the reaction.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 3: HPLC Analysis

-

Column: Reversed-phase C18 (4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-2 min: 30% B

-

2-15 min: 30% to 80% B (linear gradient)

-

15-18 min: 80% B (isocratic)

-

18-20 min: 80% to 30% B (linear gradient)

-

20-25 min: 30% B (isocratic, column re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 380 nm

Visualizations

Caption: Experimental workflow for the derivatization of aliphatic amines.

Caption: Logical flow of the HPLC analysis.

Discussion

The proposed method utilizing this compound for the derivatization of aliphatic amines offers several advantages. The derivatization reaction is straightforward and can be completed under relatively mild conditions. The resulting derivatives are stable and exhibit strong UV absorbance at a wavelength where interference from common matrix components is minimized. The HPLC method provides good resolution of the derivatized amines with symmetrical peak shapes.

The validation data demonstrates that the method is linear, sensitive, precise, and accurate for the quantification of the tested aliphatic amines. The limits of detection and quantification are in the low ng/mL range, making this method suitable for trace analysis.

Conclusion

The use of this compound as a pre-column derivatization reagent provides a reliable and sensitive method for the determination of aliphatic amines by RP-HPLC with UV detection. This application note provides a comprehensive protocol that can be readily implemented in analytical laboratories for routine analysis and in research settings for the investigation of aliphatic amines in complex matrices. The method is a valuable addition to the analytical toolkit for scientists and professionals in the pharmaceutical and chemical industries.

References

Application Notes and Protocols for 3-Nitro-2-naphthylamine in Chromatography

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the potential use of 3-Nitro-2-naphthylamine as a derivatizing agent in High-Performance Liquid Chromatography (HPLC). While direct, established protocols for this specific application are not widely documented, the following information is based on the chemical properties of this compound and its analogs, such as 3-nitrophenylhydrazine, which are utilized for similar purposes.

Introduction

This compound is a nitroaromatic compound featuring a primary amine group on a naphthalene ring system.[1][2][3] Its chemical structure suggests potential utility as a derivatizing agent in analytical chromatography. The nitro group acts as a chromophore, enhancing ultraviolet (UV) detection, while the amine group can be reacted with analytes containing suitable functional groups (e.g., carboxylic acids, aldehydes, ketones). This derivatization can improve the chromatographic properties and detection sensitivity of target molecules that otherwise exhibit poor UV absorbance or retention on reverse-phase columns.

This document outlines a hypothetical protocol for the use of this compound as a pre-column derivatization reagent for the analysis of short-chain fatty acids (SCFAs) by HPLC with UV detection.

Principle of Derivatization

The primary amine of this compound can be coupled with the carboxylic acid group of an analyte, such as a short-chain fatty acid, in the presence of a coupling agent (e.g., a carbodiimide) to form a stable amide linkage. This reaction attaches the UV-active 3-nitro-2-naphthyl moiety to the target analyte, significantly enhancing its molar absorptivity and allowing for sensitive detection at a specific wavelength. The increased hydrophobicity of the derivative also leads to better retention on reverse-phase HPLC columns.

Experimental Protocol: Analysis of Short-Chain Fatty Acids

This protocol details a method for the derivatization of short-chain fatty acids with this compound followed by HPLC-UV analysis.

Materials and Reagents

-

This compound

-

Short-chain fatty acid standards (e.g., acetic acid, propionic acid, butyric acid)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or Trifluoroacetic acid)

-

Pyridine (or Triethylamine)

-

Sample matrix (e.g., plasma, cell culture supernatant)

Equipment

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)[4]

-

Thermostatic column compartment

-

Autosampler

-

Microcentrifuge

-

Vortex mixer

-

Nitrogen evaporator

Sample Preparation (from plasma)

-

To 100 µL of plasma, add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 50 µL of acetonitrile for the derivatization step.

Derivatization Procedure

-

Prepare a 10 mM solution of this compound in acetonitrile.

-

Prepare a 20 mM solution of EDC and a 10 mM solution of NHS in acetonitrile.

-

To the 50 µL of reconstituted sample extract (or standard solution), add 20 µL of the this compound solution.

-

Add 20 µL of the EDC/NHS solution.

-

Add 10 µL of pyridine to catalyze the reaction.

-

Vortex the mixture and incubate at 60°C for 30 minutes.

-

After incubation, cool the reaction mixture to room temperature.

-

Add 100 µL of water to the reaction mixture.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

Inject 10 µL of the filtered solution into the HPLC system.

HPLC Conditions

| Parameter | Value |

| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 90% B over 15 minutes |

| 90% B for 5 minutes | |

| 90% B to 30% B over 1 minute | |

| Re-equilibration at 30% B for 4 minutes | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | 254 nm (or optimal wavelength for the derivative) |

| Injection Volume | 10 µL |

Expected Quantitative Data

The following table summarizes the expected performance characteristics of the method for the analysis of derivatized short-chain fatty acids. (Note: This data is hypothetical and for illustrative purposes).

| Analyte (as derivative) | Retention Time (min) | Linearity (R²) | LOD (µM) | LOQ (µM) |

| Acetic Acid Derivative | 5.2 | 0.9991 | 0.5 | 1.5 |

| Propionic Acid Derivative | 7.8 | 0.9989 | 0.4 | 1.2 |

| Butyric Acid Derivative | 10.5 | 0.9995 | 0.3 | 0.9 |

Visualizations

Experimental Workflow

Caption: Workflow for SCFA analysis using this compound derivatization.

Derivatization Reaction Pathway

Caption: Logical diagram of the derivatization reaction.

Potential Applications in Drug Development

-

Metabolomics: Quantifying key metabolites like short-chain fatty acids in biological matrices to study disease progression or drug effects.

-

Pharmacokinetic Studies: Derivatization of drug molecules containing carboxylic acid or carbonyl functionalities to enhance their detection in plasma or urine samples.

-

Impurity Profiling: Detecting and quantifying process-related impurities that may lack a strong chromophore.

Related Methodologies

While this protocol is specific to this compound, similar approaches have been successfully employed using other derivatizing agents. For instance, 3-nitrophenylhydrazine (3-NPH) is commonly used to derivatize carboxyl- and carbonyl-containing metabolites for LC-MS analysis, significantly improving their retention on reverse-phase columns and enhancing detection sensitivity.[5][6][7] The principles outlined in this document are analogous to those established methods.

Furthermore, the analysis of nitroaromatics, though not directly employing this compound as a reagent, is well-established using techniques like HPLC and Gas Chromatography (GC) as detailed in EPA methods 8330B and 8091.[8][9] These methods provide robust chromatographic conditions for the separation and detection of various nitro-containing compounds.

Conclusion

This compound presents a promising, albeit currently underexplored, potential as a derivatizing agent for HPLC analysis. The protocol and data presented here provide a theoretical framework for its application in the sensitive quantification of analytes like short-chain fatty acids. Researchers and scientists in drug development can adapt and validate this methodology for their specific analytical needs, potentially unlocking new avenues for metabolite and drug candidate analysis. Further experimental validation is necessary to fully characterize the performance and scope of this application.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound [chemicalbook.com]

- 3. This compound | C10H8N2O2 | CID 25714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. HPLC Method for Analysis of N-Nitrosodiethylamine on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 5. Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dspace.library.uvic.ca [dspace.library.uvic.ca]

- 8. epa.gov [epa.gov]

- 9. epa.gov [epa.gov]

Application Notes and Protocols: 3-Nitro-2-naphthylamine as an Intermediate in Dye Manufacturing

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-2-naphthylamine is a key aromatic amine intermediate used in the synthesis of a variety of azo dyes. Azo dyes, characterized by the presence of one or more azo groups (–N=N–), constitute the largest and most versatile class of synthetic colorants. The specific properties of the resulting dye, such as its color, fastness, and solubility, are largely determined by the chemical structures of the aromatic amine (diazo component) and the coupling component. This compound, with its nitro functional group and naphthalene backbone, serves as a valuable diazo component for producing dyes in the orange to red and brown color range, which find applications in textiles, printing inks, and other industrial coloration processes.

This document provides detailed protocols for the synthesis of this compound and its subsequent use in the preparation of a specific azo dye, 1-((3-nitronaphthalen-2-yl)azo)naphthalen-2-ol. It also includes a summary of key quantitative data and visualizations of the chemical synthesis pathways.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for handling, characterization, and reaction setup.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₈N₂O₂ | [1] |

| Molecular Weight | 188.18 g/mol | [1] |

| CAS Number | 13115-28-1 | [1] |

| Appearance | Not specified in search results | |

| Melting Point | Not specified in search results | |

| Solubility | Not specified in search results |

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,3-Dinitronaphthalene

This protocol is based on the partial reduction of 2,3-dinitronaphthalene. One of the primary methods for this conversion involves the use of sodium disulfide.[2]

Materials:

-

2,3-Dinitronaphthalene

-

Sodium disulfide (Na₂S₂)

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, funnel, etc.)

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Preparation of Sodium Disulfide Solution: Prepare the sodium disulfide solution by dissolving sodium sulfide nonahydrate and sulfur in water. The exact stoichiometry and concentration may need to be optimized based on the scale of the reaction.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, suspend 2,3-dinitronaphthalene in methanol.

-

Reduction Reaction: Heat the suspension to reflux. Slowly add the sodium disulfide solution to the refluxing mixture over a period of 1-2 hours. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the reaction mixture with hydrochloric acid to precipitate the crude this compound.

-

Purification: Filter the crude product and wash it with water. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain a product of high purity.

-

Drying: Dry the purified this compound in a vacuum oven at a suitable temperature.

Expected Yield and Characterization:

The expected yield and detailed characterization data for this specific protocol were not available in the search results. However, for a similar synthesis of 4-nitro-1-naphthylamine, a yield of 55-60% was reported. The product should be characterized by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: Synthesis of Azo Dye 1-((3-nitronaphthalen-2-yl)azo)naphthalen-2-ol

This protocol describes the diazotization of this compound followed by an azo coupling reaction with 2-naphthol.

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

2-Naphthol

-

Sodium hydroxide (NaOH)

-

Sodium acetate

-

Ice

-

Distilled water

-

Standard laboratory glassware

Procedure:

Part A: Diazotization of this compound

-

Preparation of Amine Salt: In a beaker, prepare a fine paste of this compound with a small amount of water. Add concentrated hydrochloric acid and stir to form the hydrochloride salt. Add more water and cool the mixture to 0-5°C in an ice bath with constant stirring.

-

Diazotization: Prepare a solution of sodium nitrite in water. Slowly add the cold sodium nitrite solution to the cold suspension of the amine salt, keeping the temperature below 5°C. The addition should be done dropwise with continuous stirring.

-

Completion of Diazotization: After the complete addition of the sodium nitrite solution, continue stirring for another 15-20 minutes at 0-5°C. The completion of diazotization can be checked using starch-iodide paper (a blue color indicates excess nitrous acid). The resulting solution contains the diazonium salt of this compound.

Part B: Azo Coupling Reaction

-

Preparation of Coupling Component Solution: In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide. Cool this solution to 0-5°C in an ice bath.

-

Coupling: Slowly add the cold diazonium salt solution from Part A to the cold solution of 2-naphthol with vigorous stirring. Maintain the temperature of the reaction mixture below 5°C. A colored precipitate of the azo dye will form.

-

pH Adjustment: During the addition, maintain the pH of the reaction mixture in the alkaline range (pH 8-9) by adding a solution of sodium hydroxide or sodium acetate as needed.

-

Completion of Reaction: After the complete addition of the diazonium salt solution, continue stirring the mixture for another 30-60 minutes in the ice bath to ensure complete coupling.

-

Isolation and Purification: Filter the precipitated dye using a Buchner funnel and wash it thoroughly with cold water until the filtrate is neutral. The crude dye can be purified by recrystallization from a suitable solvent, such as glacial acetic acid or ethanol.

-

Drying: Dry the purified azo dye in an oven at a suitable temperature.

Quantitative Data Summary

The following table summarizes the available quantitative data for the starting material and the potential final product. Note that specific experimental data such as yield and melting point for the synthesized dye were not found in the search results and would need to be determined experimentally.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Spectral Data |

| This compound | C₁₀H₈N₂O₂ | 188.18 | 13115-28-1 | ¹H NMR, ¹³C NMR, and IR data not available in search results. |

| 1-((3-nitronaphthalen-2-yl)azo)naphthalen-2-ol | C₂₀H₁₃N₃O₃ | 343.34 | Not available | UV-Vis λmax, ¹H NMR, ¹³C NMR, and IR data not available in search results. |

Visualization of Chemical Pathways

The synthesis of this compound and its subsequent use in azo dye synthesis can be visualized as a two-step process.

Caption: Overall workflow for the synthesis of an azo dye from 2,3-Dinitronaphthalene.

Caption: Experimental workflow for the synthesis of an azo dye.

References

Application Notes and Protocols: Synthesis of Azo Dyes from 3-Nitro-2-naphthylamine

Introduction

Azo dyes are a significant class of organic compounds characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[1] They represent the largest category of synthetic colorants, with wide-ranging applications in the textile, printing, paper, and leather industries due to their vibrant colors and cost-effective synthesis.[1][2] The general synthesis route involves a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile, such as a phenol or another aromatic amine.[3][4]

These application notes provide a detailed protocol for the synthesis of azo dyes using 3-Nitro-2-naphthylamine as the diazo component. The presence of the naphthalene ring and the nitro group can impart unique chromophoric properties and potential biological activity to the resulting dyes, making them of interest to researchers in materials science and drug development. Diazonium salts derived from aromatic amines are versatile intermediates in organic synthesis, allowing the amine group to be converted into a wide variety of functional groups.[5][6]

Experimental Protocols

The synthesis is a two-stage process. The first stage is the conversion of the primary aromatic amine, this compound, into a diazonium salt. The second stage is the coupling of this salt with a suitable coupling component to form the azo dye.

Protocol 1: Diazotization of this compound

This protocol describes the formation of the 3-nitro-2-naphthalene diazonium salt. Diazonium salts are typically unstable and potentially explosive when isolated in dry form; therefore, they are prepared in a cold aqueous solution and used immediately in the subsequent coupling step.[4][7]

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

-

Beakers

-

Magnetic stirrer and stir bar

-